molecular formula C17H14ClNO3 B5593933 N-(3-chloro-4-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide

N-(3-chloro-4-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B5593933
M. Wt: 315.7 g/mol
InChI Key: JERJXQUQVAQMIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran core substituted with a methyl group at position 3 and a carboxamide-linked 3-chloro-4-methoxyphenyl moiety.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c1-10-12-5-3-4-6-14(12)22-16(10)17(20)19-11-7-8-15(21-2)13(18)9-11/h3-9H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERJXQUQVAQMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The 3-chloro-4-methoxyphenyl group is a recurring motif in bioactive compounds. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Biological Activity/Use Key Findings
N-(3-chloro-4-methoxyphenyl)acetamide (Fragment 15) Acetamide 3-chloro-4-methoxyphenyl Protein binding (e.g., kinase inhibition) Forms hydrogen bonds with Ser211; weaker potency than halogenated analogs like Fragment 5 (3-chloro-4-fluorobenzamide) .
Metoxuron (N'-(3-chloro-4-methoxyphenyl)-N,N-dimethylurea) Urea 3-chloro-4-methoxyphenyl, dimethyl Herbicide (banned) Suspected carcinogen; banned due to toxicity .
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Benzamide Trifluoromethyl, isopropoxy Fungicide Enhanced stability via trifluoromethyl group; targets succinate dehydrogenase .
N-(4-chlorophenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide Benzofuran-carboxamide 4-chlorophenyl, diphenylpropanamido Unspecified (structural analog) Bulkier substituents may reduce bioavailability compared to 3-methyl derivative .

Substituent Effects on Potency and Selectivity

  • Chloro vs. Fluoro Substitutions : Fragment 5 (3-chloro-4-fluorobenzamide) exhibits higher potency than Fragment 15 due to the synergistic effects of chloro (halogen bonding) and fluoro (electron-withdrawing) groups .
  • Methoxy Group Impact: The methoxy group in the target compound may enhance solubility but could reduce membrane permeability compared to non-polar substituents like methyl or trifluoromethyl .
  • Benzofuran vs.

Toxicity and Regulatory Considerations

  • Metoxuron: Banned in 1990 due to carcinogenicity, underscoring the importance of substituent choice and metabolic pathways in safety profiles .
  • Halogenated Analogs : While chloro and fluoro groups improve binding affinity, they may increase environmental persistence or toxicity, necessitating careful risk-benefit analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.